Methyl 3-(3-bromo-4-methoxyphenyl)-2-oxopropanoate
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Overview
Description
Methyl 3-(3-bromo-4-methoxyphenyl)-2-oxopropanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to an oxopropanoate moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-bromo-4-methoxyphenyl)-2-oxopropanoate typically involves the esterification of 3-(3-bromo-4-methoxyphenyl)-2-oxopropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-bromo-4-methoxyphenyl)-2-oxopropanoate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.
Reduction: The ester moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenyl esters.
Oxidation: Formation of phenolic or carbonyl derivatives.
Reduction: Formation of alcohols.
Scientific Research Applications
Methyl 3-(3-bromo-4-methoxyphenyl)-2-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(3-bromo-4-methoxyphenyl)-2-oxopropanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromo-4-methoxybenzoate: Similar structure but lacks the oxopropanoate moiety.
Methyl 3-(4-methoxyphenyl)-2-oxopropanoate: Similar structure but lacks the bromine atom.
Methyl 3-(3-bromo-4-hydroxyphenyl)-2-oxopropanoate: Similar structure but has a hydroxyl group instead of a methoxy group.
Uniqueness
Methyl 3-(3-bromo-4-methoxyphenyl)-2-oxopropanoate is unique due to the combination of the bromine atom and the methoxy group on the phenyl ring, along with the oxopropanoate moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H11BrO4 |
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Molecular Weight |
287.11 g/mol |
IUPAC Name |
methyl 3-(3-bromo-4-methoxyphenyl)-2-oxopropanoate |
InChI |
InChI=1S/C11H11BrO4/c1-15-10-4-3-7(5-8(10)12)6-9(13)11(14)16-2/h3-5H,6H2,1-2H3 |
InChI Key |
KKUPCRPJPXIPFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)C(=O)OC)Br |
Origin of Product |
United States |
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